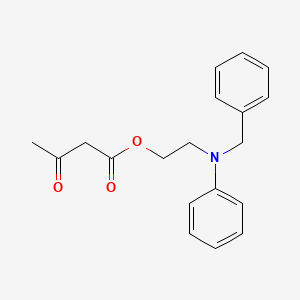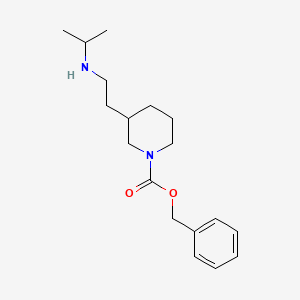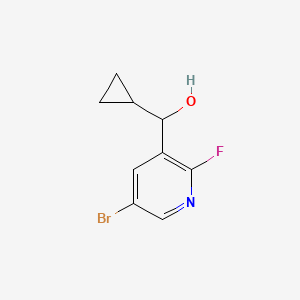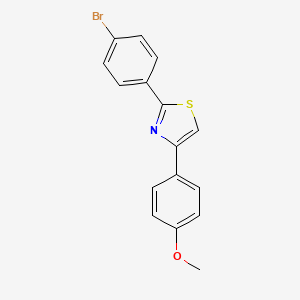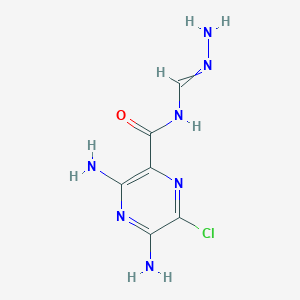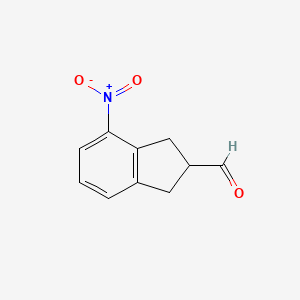
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:
Oxidation Method: This involves the oxidation of 4-nitro-2,3-dihydro-1H-indene-2-methanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxy Substitution Method: This method involves the reaction of 4-nitro-2,3-dihydro-1H-indene-2-methanol with an acidic solution, followed by acid-catalyzed dehydration to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-indene-3-carbaldehyde: Has a different position of the aldehyde group, leading to different reactivity and applications.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2 |
InChI 键 |
FROFHGIDUFUGMG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


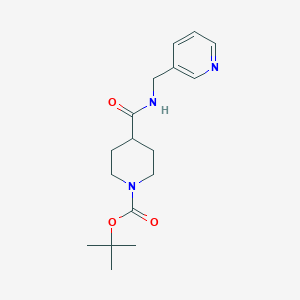

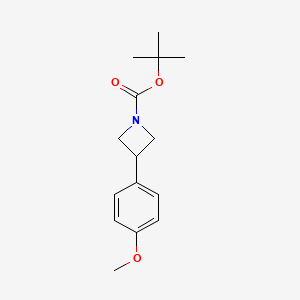

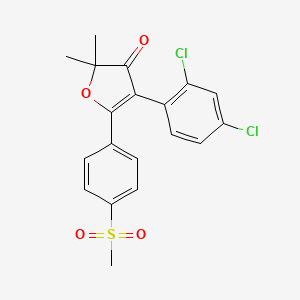
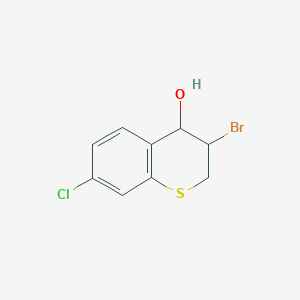
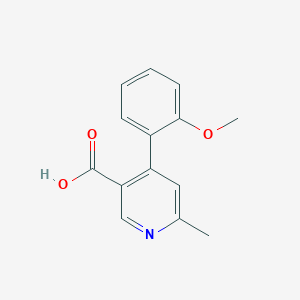
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)
